Didemethyl Citalopram-d6 Hydrobromide
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Overview
Description
Didemethyl Citalopram-d6 Hydrobromide is a deuterated form of Didemethyl Citalopram, a metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Citalopram-d6 Hydrobromide involves the deuteration of Didemethyl CitalopramThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Didemethyl Citalopram-d6 Hydrobromide undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Citalopram.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Didemethyl Citalopram-d6 Hydrobromide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Citalopram and its metabolites.
Medicine: Utilized in research on the pharmacological effects of Citalopram and its derivatives, particularly in the context of antidepressant activity.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of Didemethyl Citalopram-d6 Hydrobromide is related to its parent compound, Citalopram. Citalopram functions by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft. This action is primarily mediated through the inhibition of the serotonin transporter (SERT). This compound, being a metabolite, may exhibit similar but less potent effects on serotonin reuptake .
Comparison with Similar Compounds
Similar Compounds
Didemethyl Citalopram Hydrobromide: The non-deuterated form of Didemethyl Citalopram-d6 Hydrobromide.
Citalopram Hydrobromide: The parent compound, a widely used SSRI.
Desmethyl Citalopram: Another metabolite of Citalopram with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .
Properties
IUPAC Name |
1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONIRDZJWMVDD-FJBJLJJHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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